molecular formula C17H12BrFO5S B3001436 6-bromo-3-((4-fluoro-3-methylphenyl)sulfonyl)-8-methoxy-2H-chromen-2-one CAS No. 902623-28-3

6-bromo-3-((4-fluoro-3-methylphenyl)sulfonyl)-8-methoxy-2H-chromen-2-one

Cat. No. B3001436
CAS RN: 902623-28-3
M. Wt: 427.24
InChI Key: FKGRIZRXNMXQHV-UHFFFAOYSA-N
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Description

The compound 6-bromo-3-((4-fluoro-3-methylphenyl)sulfonyl)-8-methoxy-2H-chromen-2-one is a synthetic molecule that appears to be related to the class of compounds known as chromen-2-ones. These compounds are characterized by a 2H-chromen-2-one core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring containing a ketone group. The molecule is further modified with various substituents, including a bromo group, a methoxy group, and a sulfonyl group attached to a fluorinated methylphenyl ring.

Synthesis Analysis

While the provided papers do not directly describe the synthesis of the exact compound , they do provide insights into the synthesis of structurally related compounds. For instance, the first paper describes the synthesis of a pyridine derivative with a bromo and methoxy substituent, which shares some similarities with the target molecule . The synthesis involves a series of reactions including nucleophilic substitution, methoxylation, and bromination, which could potentially be adapted for the synthesis of the target compound. The second paper discusses the synthesis of furochromene sulfonate derivatives, which also contain a methoxy group and a sulfonate group, indicating that similar synthetic strategies might be applicable .

Molecular Structure Analysis

The molecular structure of 6-bromo-3-((4-fluoro-3-methylphenyl)sulfonyl)-8-methoxy-2H-chromen-2-one would be expected to exhibit certain electronic and steric properties based on the substituents present. The bromo and methoxy groups are ortho/para-directing in electrophilic aromatic substitution reactions, which could influence the reactivity of the compound. The sulfonyl group attached to the fluorinated methylphenyl ring would add to the electron-withdrawing character of the molecule, potentially affecting its chemical behavior.

Chemical Reactions Analysis

The chemical reactions involving the compound would likely be influenced by the presence of the reactive bromo group, which could undergo further substitution reactions. The methoxy group might be involved in demethylation or participate in nucleophilic substitution depending on the reaction conditions. The sulfonyl group could be a site for nucleophilic attack, potentially leading to the displacement of the fluorinated methylphenyl ring or other transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the bromo, methoxy, and sulfonyl groups would affect the compound's polarity, solubility, and boiling point. The electron-withdrawing nature of the sulfonyl and fluoro groups could impact the acidity of any acidic protons present in the molecule. Additionally, the steric bulk of the substituents could influence the compound's crystallinity and melting point.

Scientific Research Applications

Antitumor and Antiproliferative Activities

  • A study conducted by Yin et al. (2013) found that a derivative of this compound, 6-bromo-8-ethoxy-3-nitro-2H-chromene (BENC-511), exhibited significant antiproliferative activities against multiple tumor cell lines. This compound was more potent than its precursor in blocking AKT phosphorylation and inducing cancer cell apoptosis. BENC-511 also displayed anti-angiogenesis activity (Yin et al., 2013).

Antibacterial Effects

  • Research by Behrami and Dobroshi (2019) on synthesized derivatives of 4-hydroxy-chromen-2-one, a closely related compound, indicated that these derivatives exhibit high-level bacteriostatic and bactericidal activity. The study used advanced instrumental methods for compound characterization (Behrami & Dobroshi, 2019).

Enzyme Inhibition

  • A 2008 study by Basaran et al. explored the inhibition of human carbonic anhydrase I and II by new dihydroxycoumarin compounds, which are structurally similar to the compound . These inhibitors are relevant in treating conditions like glaucoma, epilepsy, and altitude sickness (Basaran et al., 2008).

Synthesis and Structural Analysis

  • The synthesis and properties of various chromene derivatives, including those similar to the compound , have been extensively studied. For instance, a study by Barili et al. (2001) described the synthesis and reactions of 6-chloro-7-fluoro-4-oxo-4H-chromene-3-carboxylic acid, providing insights into the structural characteristics of these compounds (Barili et al., 2001).

G Protein-Coupled Receptor Research

  • Thimm et al. (2013) utilized a derivative, 6-bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid, in studying the orphan G protein-coupled receptor GPR35. This research contributes to understanding the mechanisms of action and potential therapeutic applications of GPR35 agonists (Thimm et al., 2013).

properties

IUPAC Name

6-bromo-3-(4-fluoro-3-methylphenyl)sulfonyl-8-methoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrFO5S/c1-9-5-12(3-4-13(9)19)25(21,22)15-7-10-6-11(18)8-14(23-2)16(10)24-17(15)20/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGRIZRXNMXQHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrFO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-3-((4-fluoro-3-methylphenyl)sulfonyl)-8-methoxy-2H-chromen-2-one

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